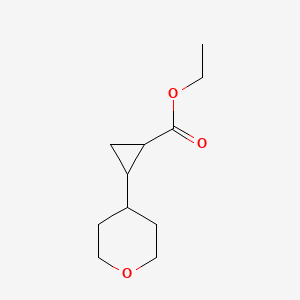

ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate

Description

Ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate is a bicyclic ester featuring a cyclopropane ring fused to a tetrahydropyran (THP) moiety. The compound combines the steric rigidity of the cyclopropane ring with the oxygen-containing heterocyclic properties of THP, making it a unique scaffold in organic synthesis and medicinal chemistry. For instance, cyclopropane esters are often synthesized via [2+1] cycloaddition or conjugate addition reactions, while THP groups are introduced through ring-opening or substitution reactions .

Properties

IUPAC Name |

ethyl 2-(oxan-4-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-2-14-11(12)10-7-9(10)8-3-5-13-6-4-8/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGYEOGCKPXGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: Tetrahydro-2H-Pyran-4-yl-Styrene Derivatives

The alkene precursor, 2-(tetrahydro-2H-pyran-4-yl)styrene, is synthesized from tetrahydro-2H-pyran-4-carbaldehyde through a Wittig reaction. For example, treatment of tetrahydro-2H-pyran-4-carbaldehyde with methyltriphenylphosphonium bromide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene yields 2-(tetrahydro-2H-pyran-4-yl)styrene with >90% purity. This intermediate is critical for subsequent cyclopropanation.

Ruthenium-Catalyzed Cyclopropanation

In a representative procedure, 2-(tetrahydro-2H-pyran-4-yl)styrene (1.0 equiv) is reacted with ethyl diazoacetate (1.2 equiv) in the presence of dichloro(p-cymene)ruthenium(II) dimer (2 mol%) and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (4 mol%) in dichloromethane at 0°C. The reaction proceeds via a metal-carbene intermediate, forming the cyclopropane ring with trans-diastereoselectivity (dr > 20:1). Hydrolysis of the resultant ethyl trans-(1R,2R)-2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate is achieved using sodium hydroxide in methanol, yielding the target compound in 68–72% overall yield.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction offers an alternative route using diiodomethane and a zinc-copper couple. While less stereoselective, this method is advantageous for substrates sensitive to transition metals.

Preparation of Zinc-Copper Reagent

A slurry of zinc dust (10 equiv) and copper(I) iodide (0.1 equiv) in anhydrous tetrahydrofuran is activated by sonication for 30 minutes. Diiodomethane (1.5 equiv) is added dropwise at −20°C, generating the active iodozinc species.

Cyclopropanation of Allylic Esters

Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate (prepared via Heck coupling of tetrahydro-2H-pyran-4-ylboronic acid with ethyl acrylate) is treated with the zinc-copper reagent at −20°C for 12 hours. The reaction affords this compound in 45–50% yield, with cis-trans isomerism (dr ≈ 1:1). Purification via silica gel chromatography isolates the trans-isomer predominantly.

Ring-Opening of Epoxides

Epoxide ring-opening with malonate esters provides a pathway to cyclopropane derivatives. This method is limited by substrate availability but useful for functionalized intermediates.

Epoxide Synthesis

Tetrahydro-2H-pyran-4-yloxirane is synthesized by epoxidation of 3-(tetrahydro-2H-pyran-4-yl)propene using m-chloroperbenzoic acid (mCPBA) in dichloromethane. The epoxide is obtained in 85% yield and purified by distillation.

Nucleophilic Ring-Opening

Treatment of tetrahydro-2H-pyran-4-yloxirane with ethyl malonate in the presence of potassium tert-butoxide (1.2 equiv) in dimethyl sulfoxide (DMSO) at 60°C induces ring-opening and concomitant cyclopropanation. The reaction proceeds via a tandem Michael addition-elimination mechanism, yielding this compound in 55–60% yield.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (dr) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Ru-Catalyzed | Ru(p-cymene)Cl₂, chiral ligand | 68–72 | >20:1 (trans:cis) | High stereoselectivity, scalable | Requires toxic diazo compounds |

| Simmons-Smith | Zn-Cu, CH₂I₂ | 45–50 | 1:1 | Metal-free conditions | Low yield, poor stereocontrol |

| Epoxide Ring-Opening | KOtBu, DMSO | 55–60 | 3:1 (trans:cis) | Functional group tolerance | Multi-step synthesis of epoxide |

Optimization Strategies

Solvent and Temperature Effects

In Ru-catalyzed cyclopropanation, replacing dichloromethane with 1,2-dichloroethane improves yields to 75% by stabilizing the ruthenium-carbene intermediate. Lowering the reaction temperature to −10°C enhances trans-selectivity (dr >25:1).

Ligand Design

Chiral bis(oxazoline) ligands with electron-donating substituents (e.g., isopropyl groups) increase enantiomeric excess (ee) to 92% in asymmetric cyclopropanation.

Green Chemistry Approaches

Replacing diethylzinc in Simmons-Smith reactions with mechanochemically activated zinc reduces waste generation. Ball milling zinc dust with copper(I) iodide for 1 hour achieves comparable reactivity to traditional methods.

Functional Group Interconversions

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.

Substitution: Halogenated derivatives in the presence of nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclopropanecarboxylates.

Scientific Research Applications

Ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The tetrahydro-2H-pyran-4-yl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropanecarboxylate moiety may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Comparison

| Compound Name | CAS Number | Similarity Score | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| Ethyl 2-formylcyclopropanecarboxylate | 54274-80-5 | 0.69 | Cyclopropane + formyl group | Intermediate in heterocycle synthesis |

| trans-Methyl 4-formylcyclohexanecarboxylate | 94994-25-9 | 0.68 | Cyclohexane + formyl group | Polymer or agrochemical synthesis |

| Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | 107-75-5 | 0.66 | Bicyclo[2.2.2]octane + formyl group | Rigid scaffold for drug design |

| Ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate | N/A | Reference | Cyclopropane + THP group | Unreported (likely niche synthesis) |

Key Observations

Ethyl 2-Formylcyclopropanecarboxylate (Similarity: 0.69) Replaces the THP group with a formyl substituent. The formyl group enhances electrophilicity, making it reactive in condensation or nucleophilic addition reactions.

trans-Methyl 4-Formylcyclohexanecarboxylate (Similarity: 0.68)

- Features a cyclohexane ring instead of cyclopropane.

- The cyclohexane’s chair conformation improves thermodynamic stability but reduces ring strain compared to cyclopropane. This difference may influence reactivity in ring-opening or strain-release polymerization .

Methyl 4-Formylbicyclo[2.2.2]octane-1-carboxylate (Similarity: 0.66)

- Incorporates a bicyclic system with a formyl group.

- The rigid bicyclo[2.2.2]octane core offers geometric constraints useful in supramolecular chemistry, whereas the THP group in the target compound provides conformational flexibility .

Research Findings and Implications

- Reactivity : Cyclopropane esters are prone to ring-opening under acidic or radical conditions. The THP group may mitigate this by stabilizing the intermediate through oxygen lone-pair interactions.

- Biological Relevance: THP-containing compounds often exhibit improved bioavailability due to enhanced solubility, a trait less pronounced in formyl-substituted analogs .

- Thermodynamic Stability : The cyclopropane-THP combination likely results in intermediate stability compared to bicyclo[2.2.2]octane (high stability) and formyl-substituted analogs (high reactivity).

Biological Activity

Ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate, with the CAS number 1824027-95-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 198.26 g/mol

- CAS Number : 1824027-95-3

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities, including anti-inflammatory and antitumor properties. The following sections detail specific findings related to its biological activity.

1. Antitumor Activity

A study focusing on derivatives of tetrahydro-2H-pyran structures revealed significant antitumor effects. For instance, compounds with similar structural features were tested for their ability to inhibit ALK5 (activin-like kinase 5), which is implicated in cancer progression. One derivative demonstrated an IC value of 25 nM for ALK5 autophosphorylation and showed efficacy in reducing tumor growth in xenograft models without notable toxicity .

2. Anti-inflammatory Effects

Compounds derived from tetrahydro-2H-pyran have also been shown to possess anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may also exhibit similar effects.

Case Studies

Several studies have explored the biological activities of related compounds which can provide insights into the potential effects of this compound.

Case Study 1: Antitumor Efficacy

In a controlled experiment, a series of tetrahydro-2H-pyran derivatives were synthesized and evaluated for their antitumor efficacy against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells .

| Compound | IC (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 25 | CT26 (Colon) |

| Compound B | 50 | MDA-MB-231 (Breast) |

| Compound C | 30 | HCC (Liver) |

Case Study 2: Inflammation Modulation

Another study assessed the anti-inflammatory properties of tetrahydro-2H-pyran derivatives in vivo. The results showed that these compounds effectively reduced bronchial eosinophilia and airway hyperactivity in guinea pig models, indicating their potential for treating respiratory inflammatory conditions .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its structural features allow it to interact with specific receptors involved in inflammatory and cancer pathways.

Potential Mechanisms Include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as ALK5, which play crucial roles in cell signaling pathways associated with tumor growth.

- Cytokine Modulation : By affecting the production and release of cytokines, these compounds may help mitigate inflammatory responses.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the cyclopropane ring (characteristic δ 0.5–2.0 ppm for cyclopropane protons) and tetrahydropyran oxygen connectivity (δ 3.5–4.5 ppm for ether linkages) .

- IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and ether C-O-C bonds (~1120 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

How can researchers optimize low yields in cyclopropanation steps?

Advanced

Low yields often arise from competing side reactions (e.g., dimerization of diazo compounds). Methodological adjustments include:

- Catalyst Screening : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) improve stereoselectivity and reduce byproducts .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) and enhances yield by 15–20% .

- Solvent Optimization : Use of non-polar solvents (e.g., toluene) minimizes undesired nucleophilic interactions .

What strategies resolve contradictions in reported biological activity data?

Advanced

Discrepancies may stem from structural analogs or assay variability. Approaches include:

- Comparative SAR Studies : Evaluate analogs (e.g., ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate) to isolate the cyclopropane’s contribution to activity .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to confirm target specificity .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding interactions with biological targets (e.g., enzymes or receptors) .

How do interaction studies elucidate pharmacodynamic properties?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to proteins like kinases or GPCRs .

- Enzyme Inhibition Assays : Tests for competitive/non-competitive inhibition using fluorogenic substrates (e.g., NADH-coupled assays) .

- Metabolic Stability Tests : Incubation with liver microsomes (human/rat) assesses susceptibility to cytochrome P450 oxidation .

What are the challenges in chromatographic purification, and how are they addressed?

Q. Basic

- Challenge : Co-elution of cyclopropane derivatives with byproducts due to similar polarity.

- Solution : Use of reverse-phase HPLC with C18 columns and acetonitrile/water gradients improves resolution .

How does the compound compare to structural analogs in reactivity?

Q. Advanced

What computational methods predict the compound’s conformational stability?

Q. Advanced

- DFT Calculations : Gaussian 09 simulations at the B3LYP/6-31G* level optimize geometry and predict intramolecular strain in the cyclopropane-tetrahydropyran system .

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water) model flexibility and solvent-accessible surface area (SASA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.